XLogP3 Lipophilicity Advantage: Imidazolylpropyl Analog Displays Substantially Reduced LogP Relative to Aryl-Substituted Pyrazole-4-Carboxamides
The target compound exhibits a computed XLogP3 of 0.6, which is approximately 4-fold lower (on a logarithmic scale) than the m-tolyl analog (XLogP3 2.4) and 3.5-fold lower than the 4-fluorophenyl analog (XLogP3 2.1), indicating substantially greater hydrophilicity [1][2][3]. The neutral imidazole ring in the side chain contributes polarity absent in the aryl-substituted comparators. This lower XLogP3 value predicts improved aqueous solubility and potentially more favorable distribution characteristics for in vivo applications where high logP compounds are disadvantaged by poor solubility or excessive plasma protein binding [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 [1] |
| Comparator Or Baseline | m-Tolyl analog (CAS 1014088-26-6): XLogP3 = 2.4 [2]; 4-Fluorophenyl analog (CAS 1014045-54-5): XLogP3 = 2.1 [3] |
| Quantified Difference | ΔXLogP3 = -1.8 (vs. m-tolyl); ΔXLogP3 = -1.5 (vs. 4-fluorophenyl) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 and 2024.11.20 releases) [1][2][3] |
Why This Matters
Lipophilicity directly governs aqueous solubility, membrane permeability, and metabolic clearance; compounds with XLogP3 between 1 and 3 are generally considered optimal for oral bioavailability, and the target compound's value of 0.6 places it closer to the CNS drug space, offering distinct formulation and ADME advantages over the more lipophilic aryl analogs [4].
- [1] PubChem. N-(3-(1H-imidazol-1-yl)propyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide (CID 16925386, CAS 1014068-82-6). XLogP3-AA: 0.6. View Source
- [2] PubChem. 3-ethoxy-1-ethyl-N-(m-tolyl)-1H-pyrazole-4-carboxamide (CID 16925405, CAS 1014088-26-6). XLogP3: 2.4. View Source
- [3] Kuujia.com. 3-Ethoxy-1-ethyl-N-(4-fluorophenyl)-1H-pyrazole-4-carboxamide (CAS 1014045-54-5). XLogP3: 2.1. View Source
- [4] Lipinski, C.A. et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Rule-of-Five logP context). View Source
